molecular formula C8H7NS B13143372 Pyridine,3-ethynyl-5-(methylthio)-

Pyridine,3-ethynyl-5-(methylthio)-

Cat. No.: B13143372
M. Wt: 149.21 g/mol
InChI Key: YLNUXNRKEMEFAQ-UHFFFAOYSA-N
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Description

Pyridine,3-ethynyl-5-(methylthio)- is a heterocyclic aromatic compound that features a pyridine ring substituted with an ethynyl group at the 3-position and a methylthio group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine,3-ethynyl-5-(methylthio)- can be achieved through several methods. One common approach involves the base-promoted one-pot synthesis via aromatic alkyne annulation using benzamides as the nitrogen source . This method typically employs cesium carbonate (Cs₂CO₃) as a base and sulfolane as a solvent, resulting in the formation of pyridine derivatives through a formal [2+2+1+1] cyclocondensation reaction.

Industrial Production Methods

Industrial production methods for Pyridine,3-ethynyl-5-(methylthio)- are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, can be applied. This may involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Pyridine,3-ethynyl-5-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like sodium methoxide (NaOCH₃) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield carbonyl compounds, while substitution of the methylthio group can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Pyridine,3-ethynyl-5-(methylthio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine,3-ethynyl-5-(methylthio)- involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π stacking interactions, while the methylthio group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic aromatic compound with a nitrogen atom in the ring.

    3-Ethynylpyridine: Similar structure but lacks the methylthio group.

    5-Methylthiopyridine: Similar structure but lacks the ethynyl group.

Uniqueness

Pyridine,3-ethynyl-5-(methylthio)- is unique due to the presence of both the ethynyl and methylthio groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its simpler analogs .

Properties

Molecular Formula

C8H7NS

Molecular Weight

149.21 g/mol

IUPAC Name

3-ethynyl-5-methylsulfanylpyridine

InChI

InChI=1S/C8H7NS/c1-3-7-4-8(10-2)6-9-5-7/h1,4-6H,2H3

InChI Key

YLNUXNRKEMEFAQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CN=CC(=C1)C#C

Origin of Product

United States

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